beta-Bromostyrene

Description

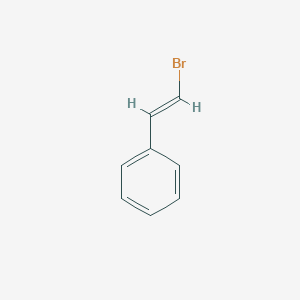

Structure

3D Structure

Properties

IUPAC Name |

[(E)-2-bromoethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br/c9-7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMOONIIMQBGTDU-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601315060 | |

| Record name | trans-β-Bromostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish liquid with a strong floral odor; [Hawley] Yellow-green liquid; [MSDSonline] | |

| Record name | beta-Bromostyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3909 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

112 °C at 20 mm Hg | |

| Record name | BETA-BROMOSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1969 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

79 °C (closed cup) | |

| Record name | BETA-BROMOSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1969 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insol in aqueous solution, Miscible with alcohol, ether, Sol in 4 volumes of 90% alcohol | |

| Record name | BETA-BROMOSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1969 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.395-1.424 | |

| Record name | BETA-BROMOSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1969 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.12 [mmHg] | |

| Record name | beta-Bromostyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3909 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Pale yellow oil., Yellowish liquid | |

CAS No. |

588-72-7, 103-64-0, 1335-06-4 | |

| Record name | trans-β-Bromostyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Bromostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Bromostyrene, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Bromovinyl)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (2-bromoethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-β-Bromostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | β-bromostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-BROMOSTYRENE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGB403U6YG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BETA-BROMOSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1969 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

min, - 2 °C | |

| Record name | BETA-BROMOSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1969 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

beta-Bromostyrene chemical structure and properties

An In-depth Technical Guide to beta-Bromostyrene

Introduction

This compound, with the chemical formula C₈H₇Br, is an organic compound that serves as a crucial intermediate in organic synthesis.[1] It is characterized by a phenyl group attached to a vinyl bromide. The position of the bromine atom on the double bond significantly influences its reactivity, making it a versatile building block for a wide array of more complex molecules.[1][2] this compound is utilized in the synthesis of pharmaceuticals, agrochemicals, polymers, and dyes.[2][3] The compound exists as two geometric isomers, (E)- and (Z)-beta-bromostyrene, due to the restricted rotation around the carbon-carbon double bond.[4]

Chemical Structure and Isomerism

The chemical structure of this compound consists of a benzene ring bonded to a bromoethenyl group. The key structural feature is the carbon-carbon double bond, which gives rise to stereoisomerism.

E/Z Isomerism

E/Z isomerism is a form of stereoisomerism that occurs in alkenes with two different substituent groups on each carbon of the double bond.[5] The Cahn-Ingold-Prelog (CIP) priority rules are used to assign priorities to the substituents.

-

(E)-beta-Bromostyrene: The 'E' stands for entgegen (German for opposite). In this isomer, the high-priority groups on each carbon of the double bond (the phenyl group and the bromine atom) are on opposite sides.[5]

-

(Z)-beta-Bromostyrene: The 'Z' stands for zusammen (German for together). In this isomer, the high-priority groups are on the same side of the double bond.[5]

Caption: Geometric isomers of this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound can vary between its isomers. The data presented below is a compilation from various sources.

Physical Properties

| Property | Value (Mixture/Unspecified) | (E)-trans-isomer | (Z)-cis-isomer |

| Molecular Formula | C₈H₇Br | C₈H₇Br[6] | C₈H₇Br[7] |

| Molecular Weight | 183.04 g/mol [8] | 183.04 g/mol [6] | 183.04 g/mol |

| Appearance | Clear yellowish to brown liquid[3] | - | - |

| Odor | Strong hyacinth odor[8] | Pleasant odor[4] | - |

| Melting Point | 7 °C[9][10] | 7 °C[8] | -7 °C[8] |

| Boiling Point | 219-221 °C (lit.)[3]; 112 °C at 20 mmHg[8][10] | 108 °C at 20 mmHg[8] | 55-56 °C at 2 mmHg[8] |

| Density | 1.427 g/mL at 25 °C[9] | 1.4269 g/cm³ at 16 °C[8] | 1.4322 g/cm³ at 10 °C[8] |

| Refractive Index | n20/D 1.607 (lit.)[9] | n20/D 1.6093[8] | n22/D 1.5990[8] |

| Solubility | Insoluble in water; miscible with alcohol and ether[1] | Soluble in diethyl ether and ethyl alcohol[8] | - |

| Flash Point | 79 °C (closed cup)[8] | - | - |

| Vapor Pressure | 0.12 mmHg[8] | - | - |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound and its isomers.

| Spectroscopy | Data Reference |

| ¹H NMR | Available[8][11][12] |

| ¹³C NMR | Available[6][7][8] |

| Mass Spectrometry | Available[7][8] |

| Infrared (IR) Spectroscopy | Available[8] |

| Raman Spectroscopy | Available[6] |

Reactivity and Chemical Reactions

The reactivity of this compound is dominated by its vinyl bromide and phenyl functionalities, allowing it to participate in a variety of organic reactions.[2]

-

Cross-Coupling Reactions: It is a valuable substrate for transition metal-catalyzed reactions like Suzuki and Heck couplings to form more complex molecular structures.[1]

-

Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles.[1]

-

Electrophilic Addition: The double bond can undergo addition reactions with electrophiles. For example, it reacts with formaldehyde in an acidic medium to form 4-phenyl-5-bromo-1,3-dioxanes.[1]

-

Radical Reactions: this compound can participate in radical-mediated pathways. For instance, its reaction with dinitrogen tetroxide proceeds via a styrenyl radical intermediate.[1]

Caption: Reactivity of this compound.

Experimental Protocols

Several methods have been developed for the synthesis of this compound, often with a focus on controlling the stereochemistry of the product.

Synthesis of (E)-β-Bromostyrene from Cinnamic Acid (Hunsdiecker-type Reaction)

This method utilizes a catalytic Hunsdiecker reaction to produce (E)-β-bromostyrene with high stereoselectivity.[13]

-

Reactants: Cinnamic acid, N-bromosuccinimide (NBS), and a catalytic amount of lithium acetate.[13]

-

Solvent: Polyacrylic acid aqueous solution.[13]

-

Procedure:

-

To a flask, add cinnamic acid, lithium acetate, NBS, sodium polyacrylate aqueous solution, and water.[13]

-

The molar ratio of lithium acetate to cinnamic acid should be between 0.1:1 and 0.5:1, and the molar ratio of NBS to cinnamic acid should be between 1:1 and 1.48:1.[13]

-

Stir the mixture at room temperature for 5-120 minutes to obtain a homogeneous solution.[13]

-

The reaction completes the decarboxylation and bromination, yielding (E)-β-bromostyrene with a trans-to-cis ratio greater than 98%.[13]

-

Extract the organic product with ethyl acetate, wash with water, dry, and remove the solvent via rotary evaporation.[13]

-

Synthesis of cis-β-Bromostyrene Derivatives from Cinnamic Acids

This protocol describes a stereospecific synthesis of cis-β-bromostyrene derivatives via a tandem substitutive bromination-decarboxylation sequence involving a stable β-lactone intermediate.[14]

-

Reactants: Cinnamic acids, bromine.[14]

-

Procedure:

-

Bromination of cinnamic acids leads to the formation of β-lactone intermediates.[14]

-

These intermediates can be isolated and identified in most cases. However, isolation is not necessary for the subsequent step.[14]

-

The β-lactone is then transformed into cis-β-bromostyrene in a stereospecific manner. The mechanism involves deprotonation at the α-position by a base like DBU, followed by an E1cb-like mechanism to form a carboxylate, which then decarboxylates to yield the (Z)-vinyl carbanion. Protonation of this carbanion gives the final (Z)-β-bromostyrene product.[14]

-

Synthesis of (Z)-β-Bromostyrene

This procedure outlines the preparation of (Z)-β-bromostyrene from erythro-α,β-dibromo-β-phenylpropionic acid.[15]

-

Reactants: erythro-α,β-dibromo-β-phenylpropionic acid, sodium azide.[15]

-

Solvent: Dry N,N-dimethylformamide (DMF).[15]

-

Procedure:

-

In a 1-L round-bottomed flask equipped with a magnetic stirrer, place 30.8 g (0.100 mol) of erythro-α,β-dibromo-β-phenylpropionic acid, 13.0 g (0.200 mol) of sodium azide, and 500 mL of dry DMF.[15]

-

Stir the reaction mixture at room temperature for 8 hours.[15]

-

Pour the mixture into a mixture of 300 mL of ether and 300 mL of water.[15]

-

Separate the organic layer, wash it three times with 100-mL portions of water, and then dry it over magnesium sulfate.[15]

-

Filter the solution and evaporate the solvent using a rotary evaporator.[15]

-

Distill the residual liquid under reduced pressure to obtain (Z)-β-bromostyrene. The boiling point is 54–56°C at 1.5 mm Hg, with a yield of 74–76%.[15]

-

Caption: Synthetic routes to E and Z isomers.

Applications

This compound is a highly versatile reagent in organic chemistry with a broad range of applications.

-

Pharmaceuticals and Agrochemicals: It serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, where its structure allows for diverse chemical modifications.[2][3]

-

Organic Synthesis: It is a precursor for preparing substituted alkenes, acetylenes, and is used in the total synthesis of natural products and antibiotics.[3]

-

Polymer Chemistry: It can be incorporated into polymers and copolymers to create materials with unique properties such as improved thermal stability or electrical conductivity.[1]

-

Dyes and Pigments: Its reactivity allows it to be integrated into dyes and pigments, enhancing their properties.[1]

-

Catalyst Development: Due to its reactivity in coupling reactions, it is used to evaluate the efficiency and selectivity of new catalysts.[1]

Conclusion

This compound is a fundamental building block in modern organic synthesis. Its structural features, particularly the presence of a vinyl bromide group attached to a phenyl ring and its existence as distinct E and Z isomers, provide a gateway to a vast number of chemical transformations. The well-established protocols for its synthesis, combined with its diverse reactivity in cross-coupling and other reactions, solidify its importance for researchers in medicinal chemistry, materials science, and drug development.

References

- 1. Buy this compound | 103-64-0 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 103-64-0 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. studymind.co.uk [studymind.co.uk]

- 6. trans-beta-Bromostyrene | C8H7Br | CID 5314126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, (Z)- | C8H7Br | CID 5369379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | C8H7Br | CID 7667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. β-溴苯乙烯 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. This compound(103-64-0) 1H NMR [m.chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. CN101391938A - A kind of preparation method of bromostyrene - Google Patents [patents.google.com]

- 14. cis-β-Bromostyrene derivatives from cinnamic acids via a tandem substitutive bromination-decarboxylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Relative Stability of (E)- and (Z)-β-Bromostyrene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the relative stability of (E)- and (Z)-β-bromostyrene isomers. While specific thermodynamic data for β-bromostyrene is not extensively published, this document outlines the fundamental principles governing their stability, details the experimental and computational methodologies used to determine these properties, and presents relevant data for analogous systems.

Core Concepts: Understanding Isomer Stability

The stability of alkene isomers, such as (E)- and (Z)-β-bromostyrene, is primarily dictated by steric and electronic factors. The (E) isomer (trans) is generally more stable than the (Z) isomer (cis) due to reduced steric strain. In the (Z) configuration, the bulky phenyl and bromine substituents are on the same side of the carbon-carbon double bond, leading to repulsive non-bonding interactions that increase the molecule's potential energy.

The relative stability of alkene isomers can be quantified by the difference in their standard Gibbs free energy of formation (ΔG°), enthalpy of formation (ΔH°), or through experimental techniques like measuring the heat of hydrogenation. A more stable isomer will have a lower heat of hydrogenation, releasing less energy upon conversion to the corresponding alkane because it starts from a lower potential energy state.

Quantitative Data and Physicochemical Properties

| Property | (Z)-β-Bromostyrene (cis) | (E)-β-Bromostyrene (trans) |

| Molecular Weight | 183.05 g/mol | 183.05 g/mol |

| Melting Point | -7 °C | 7 °C |

| Boiling Point | 55-56 °C at 2 mmHg | 108 °C at 20 mmHg |

| Density | 1.4322 g/cm³ at 10 °C | 1.4269 g/cm³ at 16 °C |

| Refractive Index | 1.5990 at 22 °C | 1.6093 at 20 °C |

Note: Data compiled from various chemical databases. Boiling points are reported at different pressures.

Experimental Protocols for Determining Isomer Stability

Several experimental methods can be employed to determine the relative stabilities of alkene isomers. These protocols are standardized and can be applied to (E)- and (Z)-β-bromostyrene.

Heat of Hydrogenation

This method involves the catalytic hydrogenation of each isomer to the same saturated product (1-bromo-2-phenylethane). The difference in the heat released during these reactions corresponds to the difference in the initial stability of the isomers.

Methodology:

-

Sample Preparation: A precise amount of the (E) or (Z) isomer of β-bromostyrene is dissolved in a suitable solvent (e.g., ethanol, acetic acid) in a calorimeter.

-

Catalyst Introduction: A hydrogenation catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO₂), is added to the solution.

-

Hydrogenation: The system is pressurized with hydrogen gas, and the temperature change upon reaction is meticulously recorded.

-

Data Analysis: The heat of hydrogenation (ΔH°hydrog) is calculated from the temperature change. The difference between the ΔH°hydrog of the (Z) and (E) isomers provides the difference in their enthalpy.

Equilibrium Isomerization

This protocol involves establishing a chemical equilibrium between the two isomers, typically through the use of a catalyst, and then measuring the concentration of each isomer at equilibrium.

Methodology:

-

Reaction Setup: A sample of either pure isomer or a mixture is dissolved in an appropriate solvent.

-

Catalyst Addition: A catalyst capable of facilitating the isomerization is introduced. This can be a strong acid, a radical initiator (like iodine), or a transition metal complex. For instance, a ruthenium metal catalyst with visible light can be used to isomerize (E)-β-bromostyrene.[1]

-

Equilibration: The reaction mixture is maintained at a constant temperature until the ratio of (E) to (Z) isomers becomes constant, indicating that equilibrium has been reached.

-

Analysis: The composition of the equilibrium mixture is determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC).

-

Calculation of ΔG°: The standard Gibbs free energy difference of isomerization (ΔG°) is calculated from the equilibrium constant (Keq) using the equation: ΔG° = -RT ln(Keq), where Keq = [(E)-isomer]/[(Z)-isomer].

Computational Chemistry Approach

In the absence of experimental data, computational chemistry provides a powerful tool for estimating the relative stabilities of isomers. Quantum mechanical calculations can determine the optimized geometries and electronic energies of the (E) and (Z) isomers.

Methodology:

-

Structure Building: The 3D structures of both (E)- and (Z)-β-bromostyrene are built using molecular modeling software.

-

Geometry Optimization: The geometry of each isomer is optimized to find the lowest energy conformation using a suitable level of theory (e.g., Density Functional Theory - DFT) and basis set (e.g., 6-31G(d)).

-

Energy Calculation: The single-point energies of the optimized structures are calculated at a higher level of theory to obtain more accurate energy values.

-

Thermodynamic Analysis: The difference in the calculated electronic energies (or Gibbs free energies, which can also be computed) provides a theoretical value for the relative stability of the isomers.

Synthesis of (E)- and (Z)-β-Bromostyrene

The ability to synthesize pure samples of each isomer is crucial for their study.

-

(E)-β-Bromostyrene: Can be synthesized from cinnamic acid via a catalytic Hunsdiecker reaction.[2]

-

(Z)-β-Bromostyrene: Can be prepared from erythro-α,β-dibromo-β-phenylpropionic acid with sodium azide in DMF.

Visualizations

Caption: Energy diagram comparing the heats of hydrogenation for (E)- and (Z)-β-bromostyrene.

Caption: Workflow for experimental determination of isomer stability.

Conclusion

The (E)-isomer of β-bromostyrene is predicted to be more stable than the (Z)-isomer due to the minimization of steric hindrance between the phenyl and bromine substituents. While specific quantitative data on the energy difference is sparse, established experimental protocols such as heat of hydrogenation and equilibrium isomerization, supplemented by computational modeling, provide robust frameworks for determining their relative thermodynamic stabilities. This understanding is critical for applications in synthetic chemistry and drug development, where isomeric purity and stability can significantly impact reaction outcomes and biological activity.

References

Physical properties of beta-bromostyrene (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of beta-bromostyrene, specifically its boiling point and density. The information is presented to support research, development, and quality control activities involving this compound. Data is provided for both cis and trans isomers where available.

Core Physical Properties

This compound, also known as (2-bromoethenyl)benzene, is a halogenated aromatic compound. Its physical characteristics are crucial for handling, reaction setup, and purification processes. The presence of the bromine atom and the stereochemistry of the double bond significantly influence these properties.

Data Summary

The following table summarizes the reported boiling point and density values for this compound and its isomers. It is important to note that boiling points are pressure-dependent.

| Property | Isomer | Value | Conditions |

| Boiling Point | Mixture (cis/trans) | 110-112 °C | at 20 mmHg |

| Mixture (cis/trans) | 219-221 °C | at 760 mmHg (atmospheric pressure) | |

| cis | 55-56 °C | at 2 mmHg | |

| trans | 108 °C | at 20 mmHg | |

| Density | Mixture (cis/trans) | 1.420 - 1.427 g/mL | at 25 °C |

| Mixture (cis/trans) | ~1.42 g/cm³ | at 20 °C | |

| cis | 1.4322 g/cm³ | at 10 °C | |

| trans | 1.4269 g/cm³ | at 16 °C |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standardized experimental methodologies for measuring the boiling point and density of liquid compounds like this compound.

Boiling Point Determination using the Thiele Tube Method

This method is a common and accurate technique for determining the boiling point of a small quantity of liquid.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube (fusion tube)

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or other heat source

-

Stand and clamps

Procedure:

-

A small amount of the this compound sample is placed into the small test tube.

-

The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the sample.

-

The test tube assembly is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is clamped and immersed in the Thiele tube filled with heating oil, making sure the oil level is above the side arm.

-

The side arm of the Thiele tube is gently and evenly heated.

-

As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a rapid and continuous stream of bubbles is observed. At this point, the heat source is removed.

-

The apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.

Density Determination using a Pycnometer

A pycnometer, or specific gravity bottle, is used for precise measurement of the density of a liquid.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary)

-

Analytical balance

-

Thermostatic water bath

-

The liquid sample (this compound)

-

Distilled water (for calibration)

-

Acetone or other volatile solvent (for cleaning and drying)

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on an analytical balance (m_empty).

-

The pycnometer is filled with distilled water and placed in a thermostatic water bath at a specific temperature (e.g., 20 °C) until it reaches thermal equilibrium.

-

The stopper is carefully inserted, allowing excess water to exit through the capillary. The exterior of the pycnometer is wiped dry.

-

The mass of the pycnometer filled with water is measured (m_water).

-

The pycnometer is emptied, cleaned, and thoroughly dried.

-

The pycnometer is then filled with the this compound sample and equilibrated at the same temperature in the water bath.

-

The stopper is inserted, the exterior is dried, and the mass of the pycnometer filled with the sample is determined (m_sample).

-

The density of the this compound is calculated using the following formula:

ρ_sample = (m_sample - m_empty) / (m_water - m_empty) * ρ_water

where ρ_water is the known density of water at the experimental temperature.

Logical Relationships and Workflows

The following diagrams illustrate key logical workflows relevant to the study of this compound.

Caption: Synthesis of trans-beta-Bromostyrene from Cinnamic Acid.

Caption: Workflow for Boiling Point Determination via Thiele Tube.

Spectroscopic Analysis of β-Bromostyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for β-bromostyrene, a valuable intermediate in organic synthesis. The document presents key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols. This information is critical for the accurate identification, characterization, and quality control of β-bromostyrene in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for the cis ((Z)-β-bromostyrene) and trans ((E)-β-bromostyrene) isomers of β-bromostyrene are summarized below. These tables provide a quick reference for the characteristic spectral features of each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of β-Bromostyrene

| Isomer | Solvent | Chemical Shift (δ) in ppm |

| (E)-β-Bromostyrene | CDCl₃ | 6.66 (d, 1H, J = 18.1 Hz), 6.99 (s, 1H), 7.21 (m, 5H) |

| (Z)-β-Bromostyrene | CDCl₃ | 6.43 (d, 1H, J = 8 Hz), 7.08 (d, 1H, J = 8 Hz), 7.22-7.85 (m, 5H)[1] |

Table 2: ¹³C NMR Spectroscopic Data of (E)-β-Bromostyrene

| Solvent | Chemical Shifts (δ) in ppm |

| CDCl₃ | 127.1, 128.6, 128.9, 137.5, 149.6 |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of β-Bromostyrene

| Isomer | Technique | Wavenumber (cm⁻¹) | Assignment |

| (Z)-β-Bromostyrene | Neat | 3095, 3040, 1620, 1500, 1450, 1333, 1032, 930, 920, 830, 770, 700[1] | C-H stretch (aromatic & vinylic), C=C stretch (alkene & aromatic), C-H bend, C-Br stretch region |

| (E)-β-Bromostyrene | Solution (10% in CCl₄ for 3800-1333 cm⁻¹ and 10% in CS₂ for 1333-450 cm⁻¹) | Not specified in detail, but a spectrum is available for reference.[2] | C-H stretch, C=C stretch, C-H bend, C-Br stretch region |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for β-Bromostyrene

| Ionization Method | Key m/z Values (Relative Intensity, %) |

| Electron Ionization (EI) | 184 (M⁺, due to ⁸¹Br), 182 (M⁺, due to ⁷⁹Br), 103 |

Note: The mass spectrum shows a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks at m/z 182 and 184.[3]

Experimental Protocols

The following sections detail generalized protocols for acquiring the spectroscopic data presented above. These methodologies are standard for the analysis of liquid organic compounds like β-bromostyrene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh approximately 5-25 mg of β-bromostyrene for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

To ensure a homogeneous magnetic field, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

The final sample height in the NMR tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

2. ¹H and ¹³C NMR Data Acquisition:

-

The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H and 75 MHz or higher for ¹³C.

-

Before data acquisition, the magnetic field is shimmed to optimize its homogeneity, which ensures sharp spectral lines.

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

-

For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum and improve the signal-to-noise ratio.

-

The acquired FID is then Fourier transformed to generate the frequency-domain NMR spectrum.

-

The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

-

Since β-bromostyrene is a liquid at room temperature, it can be analyzed directly as a thin film.

-

Place a single drop of the neat liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

2. IR Spectrum Acquisition:

-

Place the "sandwich" of salt plates in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract absorbances from atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum. The instrument passes a beam of infrared radiation through the sample, and the detector measures the amount of light that is transmitted at each wavelength.

-

The resulting interferogram is Fourier transformed by the instrument's software to produce the infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

1. Sample Introduction and Ionization (Electron Ionization - EI):

-

For volatile compounds like β-bromostyrene, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.

-

A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.

-

A small volume (typically 1 µL) of the solution is injected into the gas chromatograph.

-

The sample is vaporized and separated from the solvent and any impurities on the GC column.

-

As the purified β-bromostyrene elutes from the column, it enters the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with a high-energy beam of electrons (typically 70 eV), causing them to ionize and fragment.

2. Mass Analysis and Detection:

-

The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and the signal is amplified to produce a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as β-bromostyrene.

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide to beta-Bromostyrene (CAS 103-64-0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on beta-Bromostyrene (β-Bromostyrene), a versatile unsaturated aromatic halide identified by CAS number 103-64-0. It serves as a crucial intermediate and building block in various fields, including organic synthesis, pharmaceutical development, and polymer chemistry.[1][2]

Chemical and Physical Properties

This compound is a yellowish liquid characterized by a strong, hyacinth-like floral odor.[3][4] It exists as a mixture of cis (Z) and trans (E) isomers, though the trans isomer is generally more stable. The compound is miscible with alcohol and ether but insoluble in aqueous solutions.[4][5]

General and Physical Data

The fundamental physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 103-64-0 | [6] |

| Molecular Formula | C₈H₇Br | [1] |

| Molecular Weight | 183.05 g/mol | [6] |

| Appearance | Yellowish liquid | [3][4] |

| Melting Point | 7 °C | [6][7] |

| Boiling Point | 110-112 °C at 20 mmHg | [6][7] |

| Density | 1.427 g/mL at 25 °C | [6][7] |

| Refractive Index | n20/D 1.607 | [6][7] |

| Flash Point | 102 °C (closed cup) | [6][7] |

| Vapor Density | 6.31 | [3] |

Solubility

| Solvent | Solubility | Source(s) |

| Water | 0.12 g/L | [5] |

| Alcohol | Soluble / Miscible | [5][8] |

| Ethanol (90%) | Soluble in 4 volumes | [5] |

| Ether | Miscible | [5] |

Applications in Research and Development

This compound's reactivity, stemming from its vinyl bromide group, makes it a valuable precursor in numerous synthetic applications.[2]

-

Pharmaceutical Synthesis : It is a key intermediate for constructing complex molecular skeletons for therapeutic agents.[2][9] Its ability to participate in various coupling reactions allows for the precise introduction of functional groups essential for pharmaceutical activity.[1][9]

-

Organic Synthesis : It is widely used as a precursor for preparing substituted alkenes and corresponding acetylenes.[7][8] It serves as a starting material in well-known reactions such as Heck, Suzuki-Miyaura, and other cross-coupling reactions to form new carbon-carbon bonds.[1][6]

-

Polymer Chemistry : As a functional monomer, this compound can be incorporated into polymers and copolymers.[1][9] The presence of the bromine atom can impart unique properties like flame retardancy, improved thermal stability, or serve as a site for further material modifications.[1][9]

-

Fine Chemicals and Fragrances : The compound is used to synthesize various fine chemicals, including fragrances with floral and woody scents.[9] However, its use as a direct fragrance ingredient is prohibited by IFRA standards due to insufficient safety data.[4]

Chemical Reactivity and Synthetic Pathways

The synthetic utility of this compound is primarily defined by its participation in transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond can be activated by catalysts (typically palladium or nickel-based) to react with a wide range of nucleophiles.

Caption: Key cross-coupling reactions involving this compound.

This reactivity allows this compound to act as a versatile building block. For instance, it can undergo cross-coupling with tert-butylmagnesium chloride in the presence of a nickel catalyst to synthesize β-tert-butylstyrene.[6][7] It is also used in the one-pot preparation of cinnamonitriles.[7]

Experimental Protocols

Synthesis of this compound from Cinnamic Acid

A common method for synthesizing this compound is via the catalytic Hunsdiecker reaction of cinnamic acid.[7][8] Another established laboratory-scale preparation involves the bromination of cinnamic acid followed by dehydrobromination and decarboxylation.[4]

Caption: General workflow for synthesizing this compound.

Detailed Methodology (Example based on CN101391938A): [1]

-

Preparation : To a solution of polyacrylic sodium (5ml, pH=6.0) and deionized water (5ml), add cinnamic acid (148 mg, 1 mmol).

-

Reagents Addition : Add N-bromosuccinimide (NBS) (177.98 mg, 1 mmol) and lithium acetate (LiOAc) (20.4 mg, 0.2 mmol) to the mixture.

-

Reaction : Stir the resulting mixture at room temperature for approximately 15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup : Upon completion, extract the reaction mixture with diethyl ether. Wash the organic layer sequentially with aqueous sodium thiosulfate (Na₂S₂O₃) solution and brine.

-

Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica gel to yield this compound.

Palladium-Catalyzed Cross-Coupling (General Protocol)

This protocol outlines a general procedure for the reaction of this compound with an organometallic reagent.

-

Catalyst Preparation : In a nitrogen-flushed flask, add the palladium catalyst (e.g., Pd(PPh₃)₄) and a suitable solvent (e.g., benzene or THF).

-

Reagent Addition : Add the this compound to the flask via syringe.

-

Nucleophile Addition : Slowly add the organometallic reagent (e.g., an organolithium or organoboron compound) to the reaction mixture at the appropriate temperature (often room temperature or gentle reflux).

-

Reaction Monitoring : Stir the reaction under an inert atmosphere for the required time (e.g., 8-10 hours), monitoring progress by TLC or GC.[10]

-

Quenching and Extraction : After completion, pour the reaction mixture into a separatory funnel containing water and an organic solvent (e.g., ether). Separate the organic layer, wash with water and brine, and dry over a drying agent like magnesium sulfate.[10]

-

Purification : After filtering and evaporating the solvent, distill the residual liquid under reduced pressure or purify via chromatography to obtain the final product.[10]

Safety and Handling

This compound is classified as a combustible liquid and is harmful if swallowed.[6][11] It may cause skin, eye, and respiratory tract irritation.[3]

Hazard Information

| Identifier | Description | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [6][7] |

| Signal Word | Warning | [6][7] |

| Hazard Statements | H302: Harmful if swallowed | [6][7] |

| Storage Class Code | 10: Combustible liquids | [6][7] |

| WGK | WGK 3 (highly hazardous to water) | [6][7] |

Handling and Storage Recommendations

-

Handling : Use in a well-ventilated area.[3] Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a suitable respirator.[6][7] Avoid contact with skin, eyes, and clothing, and prevent inhalation of vapors.[3][12]

-

Storage : Store in a cool, dry, well-ventilated place away from heat, sparks, open flames, and direct light.[1][11] Keep the container tightly closed and store refrigerated at 2-8°C for long-term stability.[6][7]

-

Spills : In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[3] Ensure all ignition sources are removed and the area is well-ventilated.[3]

References

- 1. Buy this compound | 103-64-0 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. This compound | C8H7Br | CID 7667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scent.vn [scent.vn]

- 6. β-溴苯乙烯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. This compound | 103-64-0 [chemicalbook.com]

- 9. zhishangchem.com [zhishangchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Reactivity of the vinyl bromide group in beta-Bromostyrene

An In-Depth Technical Guide to the Reactivity of the Vinyl Bromide Group in β-Bromostyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Bromostyrene (1-bromo-2-phenylethene) is an α,β-unsaturated aromatic halide of significant interest in organic synthesis.[1] Its structure, featuring a reactive carbon-bromine bond directly attached to a styrenyl double bond, makes it a highly versatile building block.[2] This guide provides a comprehensive overview of the reactivity of the vinyl bromide group in β-bromostyrene, focusing on its utility in forming new carbon-carbon and carbon-heteroatom bonds. The compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, polymers, and advanced materials.[1][2] The strategic position of the bromine atom governs its participation in a wide array of transformations, most notably transition metal-catalyzed cross-coupling reactions.[3][4]

Core Reactivity: The Vinyl Bromide Moiety

The reactivity of β-bromostyrene is dominated by the vinyl C-Br bond. This bond is susceptible to cleavage via oxidative addition in the presence of transition metal catalysts, which is the foundational step for a multitude of cross-coupling reactions. Furthermore, the molecule can participate in nucleophilic substitution, electrophilic addition across the double bond, and radical reactions.[3]

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed reactions are the most powerful tools for the functionalization of β-bromostyrene. Palladium-based catalysts are particularly effective in mediating these transformations, which proceed through a general catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination.[5][6]

The Heck Reaction

The Heck reaction (or Mizoroki-Heck reaction) is a cornerstone of C-C bond formation, coupling β-bromostyrene with an alkene in the presence of a palladium catalyst and a base to yield a substituted alkene.[7] This reaction is highly stereoselective, typically favoring the formation of the trans product.[8]

The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst into the C-Br bond of β-bromostyrene. This is followed by the migratory insertion of the alkene into the newly formed carbon-palladium bond. A subsequent β-hydride elimination step forms the final product and a hydridopalladium complex. The cycle is completed by the reductive elimination of HBr from this complex by a base, regenerating the active Pd(0) catalyst.[5][9]

Figure 1: Catalytic cycle of the Heck reaction.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for forming C-C bonds by reacting β-bromostyrene with an organoboron compound, such as a boronic acid or ester.[10][11] This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron reagents.[6][12]

The mechanism involves three key steps:

-

Oxidative Addition : A Pd(0) catalyst inserts into the C-Br bond of β-bromostyrene.[11]

-

Transmetalation : The organic group from the activated organoboron species is transferred to the palladium(II) complex. This step requires a base to activate the boronic acid.[10][12]

-

Reductive Elimination : The two organic fragments are coupled, forming the final product and regenerating the Pd(0) catalyst.[13]

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling.

The Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between β-bromostyrene (a vinyl halide) and a terminal alkyne.[14][15] This reaction is unique in its use of a dual catalytic system, typically involving a palladium catalyst and a copper(I) co-catalyst, in the presence of an amine base.[16]

The reaction proceeds via two interconnected catalytic cycles:

-

Palladium Cycle : Begins with the oxidative addition of Pd(0) to β-bromostyrene.

-

Copper Cycle : The copper(I) salt reacts with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate.

-

Transmetalation : The acetylide group is then transferred from the copper to the palladium(II) complex.

-

Reductive Elimination : The final step involves the reductive elimination from the palladium complex to yield the coupled product (a conjugated enyne) and regenerate the Pd(0) catalyst.[14][17]

Figure 3: Interconnected catalytic cycles of the Sonogashira coupling.

Other Key Reactions

While cross-coupling reactions are predominant, the vinyl bromide group in β-bromostyrene also engages in other important transformations.

Reaction Workflow

The general reactivity pathways for β-bromostyrene can be summarized in the following workflow.

Figure 4: Summary of β-Bromostyrene reactivity pathways.

-

Nucleophilic Substitution : The bromine atom can be displaced by nucleophiles.[3] While classic SN2 reactions are unfavorable on sp2-hybridized carbons, alternative pathways exist.[17][18] A notable example is a palladium-catalyzed cine-substitution, where the nucleophile adds to the β-carbon and the double bond shifts, representing a novel reactivity pattern.[19]

-

Electrophilic Addition : The π-electrons of the double bond can act as a nucleophile, reacting with electrophiles. For instance, in an acidic medium, β-bromostyrene reacts with formaldehyde to form 4-phenyl-5-bromo-1,3-dioxanes.[3][20]

-

Radical Reactions : The C-Br bond can undergo homolytic cleavage. For example, reaction with dinitrogen tetroxide proceeds via a radical mechanism, where bromine abstraction generates a styrenyl radical intermediate.[3]

Quantitative Data Summary

The efficiency of reactions involving β-bromostyrene is highly dependent on the specific conditions, catalysts, and substrates used. The following tables summarize quantitative data from various reported transformations.

Table 1: Synthesis of β-Bromostyrene Isomers

| Starting Material | Reagents & Conditions | Product | Yield (%) | Stereoselectivity (trans:cis or E:Z) | Reference |

|---|---|---|---|---|---|

| Cinnamic Acid | NBS, LiOAc (cat.), Polyacrylic acid aq. solution | trans-β-Bromostyrene | up to 97.7 | >98:2 | [3][21] |

| Cinnamic Acid | NBS, PhIO or PhI(OAc)₂ | trans-β-Bromoarylene | 51-73 | Stereoselective | [3] |

| erythro-α,β-dibromo-β-phenylpropionic acid | Sodium azide, DMF | (Z)-β-Bromostyrene | 74-76 | 100% Z-isomer | [22] |

| Cinnamic Acids | Bromination, then DBU in THF | cis-β-Bromostyrenes | 92 (for 4-bromo derivative) | Stereospecific |[4] |

Table 2: Cross-Coupling Reactions of β-Bromostyrene

| Reaction Type | Coupling Partner | Catalyst System | Base / Solvent | Product Yield (%) | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Potassium sec-butyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (10 mol%) | Cs₂CO₃ / Toluene-H₂O | 95 | [23] |

| Suzuki-Miyaura | Potassium isobutyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (10 mol%) | Cs₂CO₃ / Toluene-H₂O | 81 | [23] |

| Heck-type | tert-butylmagnesium chloride | dichloro[1,1′-bis(diphenylphosphino)ferrocene]nickel(II) | - | Not specified | [1] |

| Sonogashira | Phenylacetylene | Pd(PhCN)₂Cl₂/P(t-Bu)₃ | Not specified | High conversion |[16][24] |

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative protocols for the synthesis and reaction of β-bromostyrene.

Protocol 1: Synthesis of (Z)-β-Bromostyrene[22]

This procedure describes the stereospecific synthesis of the Z-isomer from erythro-α,β-dibromo-β-phenylpropionic acid.

-

Reaction Setup : To a 1-L round-bottomed flask equipped with a magnetic stirring bar, add erythro-α,β-dibromo-β-phenylpropionic acid (30.8 g, 0.100 mol), sodium azide (13.0 g, 0.200 mol), and dry N,N-dimethylformamide (500 mL).

-

Reaction Execution : Stir the reaction mixture at room temperature for 8 hours.

-

Workup : Pour the mixture into a separatory funnel containing 300 mL of ether and 300 mL of water.

-

Extraction : Separate the organic layer and wash it three times with 100-mL portions of water.

-

Drying and Concentration : Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent using a rotary evaporator.

-

Purification : Distill the residual liquid under reduced pressure to yield (Z)-β-bromostyrene (13.5–13.9 g, 74–76% yield), with a boiling point of 54–56°C at 1.5 mm Hg. The product is confirmed to be 100% isomerically pure by gas chromatography.[22]

Protocol 2: Suzuki-Miyaura Coupling of an Alkenyl Bromide[23]

This protocol details a general procedure for the cross-coupling of an alkenyl bromide with a potassium alkyltrifluoroborate.

-

Reaction Setup : In a reaction vessel, combine the alkenyl bromide (e.g., β-bromostyrene, 1.0 mmol), potassium alkyltrifluoroborate (1.2 mmol), PdCl₂(dppf)·CH₂Cl₂ (0.10 mmol, 10 mol %), and cesium carbonate (Cs₂CO₃, 3.0 mmol).

-

Solvent Addition : Add toluene (4.0 mL) and water (0.4 mL) to the vessel.

-

Reaction Execution : Heat the mixture at 80°C and stir until the reaction is complete (monitored by TLC or GC).

-

Workup : After cooling to room temperature, add water to the reaction mixture and extract with ethyl acetate.

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel to obtain the desired coupled product.

Conclusion

The vinyl bromide group in β-bromostyrene imparts a rich and diverse reactivity to the molecule, establishing it as a valuable intermediate in synthetic organic chemistry. Its propensity to undergo palladium-catalyzed cross-coupling reactions, including the Heck, Suzuki-Miyaura, and Sonogashira couplings, provides robust and reliable pathways for the construction of complex molecular architectures with high stereocontrol.[3] Beyond these cornerstone transformations, its participation in nucleophilic, electrophilic, and radical reactions further broadens its synthetic utility. The continued development of novel catalysts and reaction conditions will undoubtedly expand the applications of β-bromostyrene in the synthesis of fine chemicals, pharmaceuticals, and materials.

References

- 1. beta-Bromostyrene | 103-64-0 [chemicalbook.com]

- 2. This compound | High-Purity Reagent for Research [benchchem.com]

- 3. Buy this compound | 103-64-0 [smolecule.com]

- 4. cis-β-Bromostyrene derivatives from cinnamic acids via a tandem substitutive bromination-decarboxylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. byjus.com [byjus.com]

- 6. jmcct.com [jmcct.com]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. Heck Reaction [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. youtube.com [youtube.com]

- 18. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 19. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions [organic-chemistry.org]

- 20. electrophilic addition mechanism steps addition bromine to alkenes ethene propene reagents reaction conditions organic synthesis [docbrown.info]

- 21. CN101391938A - A kind of preparation method of bromostyrene - Google Patents [patents.google.com]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Discovery and History of β-Bromostyrene Synthesis

For Researchers, Scientists, and Drug Development Professionals

Beta-bromostyrene, a versatile organic compound, serves as a crucial building block in the synthesis of a wide array of complex molecules, including pharmaceuticals and agrochemicals.[1][2] Its utility stems from the presence of a reactive vinyl bromide moiety, which readily participates in various cross-coupling reactions, and an aromatic ring that can be further functionalized. This guide provides a comprehensive overview of the discovery and historical evolution of synthetic methodologies for β-bromostyrene, presenting key quantitative data, detailed experimental protocols, and visual representations of reaction pathways.

Early Developments and the Challenges of Stereoselectivity

The initial syntheses of β-bromostyrene were centered around modifications of existing reactions, often with significant limitations in yield and stereocontrol. One of the earliest approaches adapted the Hunsdiecker reaction, which traditionally involves the silver salts of carboxylic acids. However, the application of the classic Hunsdiecker reaction to cinnamic acid for producing trans-β-bromostyrene resulted in disappointingly low yields, often below 15%.[3] A foundational method involves the treatment of cinnamic acid dibromide with an aqueous alkali to induce elimination, yielding β-bromostyrene.[2][4]

A significant advancement in the stereoselective synthesis of the (Z)-isomer involved the reaction of erythro-α,β-dibromo-β-phenylpropionic acid with sodium azide in N,N-dimethylformamide (DMF). This method provided a pathway to isomerically pure (Z)-β-bromostyrene.[5]

The Rise of Modern Synthetic Methods

The latter half of the 20th century and the beginning of the 21st century witnessed the development of more efficient and stereoselective methods for β-bromostyrene synthesis. These modern techniques offered significant improvements in yield, reaction conditions, and substrate scope.

The limitations of the classical Hunsdiecker reaction prompted the development of modified procedures. A notable improvement came with the use of N-bromosuccinimide (NBS) as the bromine source. In 1997, Roy et al. discovered that trans-β-bromostyrene could be synthesized stereoselectively by reacting cinnamic acid with NBS using a catalytic amount of lithium acetate (LiOAc).[3][6] This catalytic approach was a significant step forward.[3]

Further refinements led to microwave-assisted methods. In 2000, Kuang and colleagues demonstrated that irradiating a mixture of a substituted cinnamic acid, NBS, and catalytic LiOAc in a CH3CN/H2O solvent system for just one minute could produce trans-β-bromoarylenes with high stereoselectivity.[3][6]

A 2008 patent described a highly efficient method using cinnamic acid and NBS with catalytic lithium acetate in a polyacrylic acid aqueous solution, achieving high yields and a trans:cis ratio greater than 98%.[3][6]

A stereospecific synthesis of cis-β-bromostyrene derivatives from cinnamic acids was developed, proceeding through a tandem substitutive bromination-decarboxylation sequence.[7] This method involves the formation of a stable β-lactone intermediate upon bromination of the cinnamic acid.[7] Subsequent treatment with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) leads to the formation of the cis-β-bromostyrene.[7] The stereospecificity of this reaction is a key advantage, providing exclusive formation of the Z-isomer.[7]

A highly stereoselective one-pot protocol for the synthesis of both (E)- and (Z)-β-arylvinyl bromides from styrenes was developed, utilizing a borylative coupling followed by halodeborylation.[8] This method offers excellent control over the stereochemical outcome based on the order of reagent addition during the bromination of the intermediate vinyl boronate.[8]

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic methods discussed.

Table 1: Comparison of Hunsdiecker-Type Reactions for trans-β-Bromostyrene Synthesis

| Method | Bromine Source | Catalyst/Additive | Solvent | Reaction Time | Yield (%) | trans:cis Ratio | Reference |

| Classical Hunsdiecker | Br₂ | Silver salt of cinnamic acid | - | - | <15 | - | [3] |

| Jørgensen et al. (1994) | NBS | PhIO or PhI(OAc)₂ | - | - | 51-73 | - | [3][6] |

| Roy et al. (1997) | NBS | LiOAc (10 mol%) | - | - | - | - | [3][6] |

| Kuang et al. (2000) | NBS | LiOAc (10 mol%) | CH₃CN/H₂O | 1 min (microwave) | - | High | [3][6] |

| CN101391938A (2008) | NBS | LiOAc | Polyacrylic acid aq. solution | 5-120 min | 86.8-97.7 | >98% | [3][6] |

Table 2: Synthesis of cis-β-Bromostyrene via Tandem Bromination-Decarboxylation

| Starting Material | Base | Yield (%) | Reference |

| Cinnamic acids | DBU | Predominant product | [7] |

Table 3: Stereoselective Synthesis via Borylative Coupling/Halodeborylation

| Isomer | Halogenating Agent | Base | Yield (%) | Reference |

| (E)-β-bromostyrene | Br₂ | MeONa (added before Br₂) | - | [8] |

| (Z)-β-bromostyrene | Br₂ | MeONa (added after Br₂) | 61-89 | [8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

-

In a 1-L round-bottomed flask equipped with a magnetic stirring bar, place 30.8 g (0.100 mol) of erythro-α,β-dibromo-β-phenylpropionic acid, 13.0 g (0.200 mol) of sodium azide, and 500 mL of dry N,N-dimethylformamide.

-

Stir the reaction mixture at room temperature for 8 hours.

-

Pour the mixture into a mixture of 300 mL of ether and 300 mL of water.

-

Separate the organic layer, wash it with three 100-mL portions of water, and dry it over magnesium sulfate.

-

Filter the solution and evaporate the filtrate using a rotary evaporator.

-

Distill the residual liquid under reduced pressure to obtain (Z)-β-bromostyrene.

-

Bromination of Cinnamic Acid: Dissolve the cinnamic acid in methylene chloride. Add bromine to the solution to form the β-lactone intermediate. The intermediate can be isolated and purified by column chromatography if desired, but it is not necessary for the subsequent step.

-

Decarboxylation: Treat the β-lactone intermediate with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield the cis-β-bromostyrene as the predominant product.

-

Borylative Coupling: Perform the borylative coupling of the corresponding styrene with a boron source in the presence of a suitable catalyst to form the (E)-2-aryl-1-borylethene intermediate in situ.

-

Bromodeborylation:

-

To a solution of the boryl-substituted styrene in diethyl ether, add a solution of sodium methoxide in methanol at -20 °C.

-

After a specified time, add a solution of bromine in dichloromethane and continue stirring at -20 °C.

-

Isolate and purify the (E)-β-arylvinyl bromide product.

-

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways for β-bromostyrene.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 103-64-0 [chemicalbook.com]

- 3. Buy this compound | 103-64-0 [smolecule.com]

- 4. This compound | C8H7Br | CID 7667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN101391938A - A kind of preparation method of bromostyrene - Google Patents [patents.google.com]

- 7. cis-β-Bromostyrene derivatives from cinnamic acids via a tandem substitutive bromination-decarboxylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A stereoselective synthesis of ( E )- or ( Z )-β-arylvinyl halides via a borylative coupling/halodeborylation protocol - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00054E [pubs.rsc.org]

A Comprehensive Technical Guide to the Solubility of β-Bromostyrene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of β-bromostyrene in various organic solvents. The information contained herein is intended to be a valuable resource for professionals in research and development, particularly those in the pharmaceutical and chemical industries, who require precise solubility data for process development, formulation, and analytical method design.

Core Quantitative Solubility Data

The solubility of β-bromostyrene is a critical parameter for its application in organic synthesis and formulation. A compilation of quantitative solubility data in a range of common organic solvents at 25°C is presented in Table 1. This data has been aggregated from various chemical and technical sources.

Table 1: Quantitative Solubility of β-Bromostyrene in Organic Solvents at 25°C

| Solvent Category | Solvent Name | Solubility (g/L) |

| Alcohols | Methanol | 41.93[1] |

| Ethanol | 75.41[1] | |

| Isopropanol | 61.93[1] | |

| n-Propanol | 78.9[1] | |

| n-Butanol | 84.74[1] | |

| Isobutanol | 67.33[1] | |

| sec-Butanol | 76.46[1] | |

| tert-Butanol | 100.41[1] | |

| n-Pentanol | 87.76[1] | |

| Isopentanol | 85.71[1] | |

| n-Hexanol | 131.48[1] | |

| n-Octanol | 93.98[1] | |

| Ethylene Glycol | 19.4[1] | |

| Propylene Glycol | 24.61[1] | |

| 2-Methoxyethanol | 139.86[1] | |

| 2-Ethoxyethanol | 130.88[1] | |

| 2-Propoxyethanol | 190.7[1] | |

| Ketones | Acetone | 376.07[1] |

| 2-Butanone (MEK) | 275.73[1] | |

| Cyclohexanone | 466.79[1] | |

| Methyl Isobutyl Ketone (MIBK) | 183.14[1] | |

| Esters | Methyl Acetate | 225.98[1] |

| Ethyl Acetate | 267.7[1] | |

| n-Propyl Acetate | 212.11[1] | |

| Isopropyl Acetate | 179.6[1] | |

| n-Butyl Acetate | 279.64[1] | |

| Isobutyl Acetate | 178.04[1] | |

| n-Pentyl Acetate | 175.78[1] | |

| Ethyl Formate | 116.95[1] | |

| Ethers | Tetrahydrofuran (THF) | 788.31[1] |

| 1,4-Dioxane | 563.49[1] | |

| Methyl tert-Butyl Ether (MTBE) | 194.58[1] | |

| Aromatic Hydrocarbons | Toluene | 463.12[1] |

| Ethylbenzene | 207.9[1] | |

| Halogenated Hydrocarbons | Dichloromethane | 812.73[1] |

| Chloroform | 778.8[1] | |

| 1,2-Dichloroethane | 544.7[1] | |

| Carbon Tetrachloride | 194.69[1] | |

| Nitriles | Acetonitrile | 146.67[1] |

| Amides | Dimethylformamide (DMF) | 249.39[1] |

| N-Methyl-2-pyrrolidone (NMP) | 304.46[1] | |

| Dimethylacetamide (DMAc) | 212.37[1] | |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | 341.01[1] |

| Alkanes | n-Hexane | 85.93[1] |

| n-Heptane | 129.12[1] | |

| Cyclohexane | 220.88[1] | |

| Acids | Acetic Acid | 125.46[1] |

| Miscellaneous | Transcutol | 616.01[1] |

| Aqueous | Water | 0.0566 (56.624 mg/L) |

It is also widely reported that β-bromostyrene is miscible with alcohol and ether.[2][3]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid compound like β-bromostyrene in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

Materials and Equipment:

-

β-Bromostyrene (solute)

-

Selected organic solvent

-

Analytical balance (accurate to ±0.0001 g)

-

Volumetric flasks (Class A)

-

Pipettes (Class A)

-

Thermostatically controlled shaker or water bath

-

Centrifuge (optional)

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Vials for sample analysis

-

Spatula and weighing paper/boats

-

Glass test tubes or vials with screw caps

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of β-bromostyrene to a known volume of the selected organic solvent in a glass test tube or vial. The excess solute is crucial to ensure that a saturated solution is formed.

-

Seal the container tightly to prevent solvent evaporation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from several hours to a few days, and preliminary experiments may be needed to determine the equilibration time.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the undissolved β-bromostyrene to settle.

-

To ensure complete separation of the saturated solution from the excess solute, centrifugation of the sample can be performed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette. To avoid transferring any undissolved solute, it is recommended to use a syringe fitted with a chemically resistant filter.

-

Transfer the collected aliquot into a volumetric flask of an appropriate size.

-

Dilute the sample with the same organic solvent to a concentration that falls within the linear range of the analytical method to be used. Record the dilution factor accurately.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of β-bromostyrene in the chosen solvent with known concentrations.

-

Analyze the calibration standards and the diluted sample using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of β-bromostyrene in the diluted sample by interpolating its analytical response on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of β-bromostyrene in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The solubility is typically expressed in g/L or mg/mL.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of β-bromostyrene solubility.

References

Basic mechanism of electrophilic addition to beta-Bromostyrene

An In-depth Technical Guide to the Basic Mechanism of Electrophilic Addition to β-Bromostyrene

Introduction